molecular formula C10H7N2NaO6S B1592687 Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1h-pyrazole-3-carboxylate CAS No. 52126-51-9

Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1h-pyrazole-3-carboxylate

Cat. No. B1592687
CAS RN: 52126-51-9
M. Wt: 306.23 g/mol
InChI Key: KFVXGVBBXSOYNO-UHFFFAOYSA-M
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Description

Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1h-pyrazole-3-carboxylate is a synthetic colouring agent that belongs to the class of monoazo pyrazolone dyes . It is also known as Tartrazine .


Synthesis Analysis

Tartrazine is manufactured by coupling diazotized 4-aminobenzenesulfonic acid with 5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid or with the methyl ester, the ethyl ester, or a salt of this carboxylic acid . It may also be manufactured by condensing phenylhydrazine-4-sulfonic acid with dioxosuccinic acid or oxalacetic acid derivatives .


Molecular Structure Analysis

The dye consists of trisodium 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)azo]-1H-pyrazole-3-carboxylate and subsidiary colouring matters together with sodium chloride and/or sodium sulfate as the principal uncoloured components . The molecular formula is C16H9N4Na3O9S2 .


Physical And Chemical Properties Analysis

Tartrazine is a light orange powder or granules that is freely soluble in water and sparingly soluble in ethanol . The maximum wavelength is approximately 427 nm .

Scientific Research Applications

Heterocyclic Chemistry Applications

Research in heterocyclic chemistry has explored the use of sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1h-pyrazole-3-carboxylate as a precursor or intermediate in the synthesis of various heterocyclic compounds. For example, studies have demonstrated its utility in the preparation of pyrazole fused sulfones, which upon heating, undergo extrusion of sulfur dioxide, forming heterocyclic o-quinodimethanes that can be trapped with dienophiles to create novel structures (Chaloner et al., 1992).

Catalysis and Green Chemistry

In the realm of catalysis and green chemistry, sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1h-pyrazole-3-carboxylate has been applied in reactions utilizing sodium dodecyl benzene sulfonate as a catalyst. This approach facilitates the synthesis of bis(pyrazolones) under mild conditions in water, showcasing an environmentally friendly methodology for constructing complex molecules with high efficiency and selectivity (Zheng et al., 2018).

Material Science

In material science, sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1h-pyrazole-3-carboxylate plays a role in the synthesis and characterization of poly(ether sulfone)s and related polymers. These materials have potential applications in various fields, including filtration, membranes, and advanced composite materials, due to their chemical stability and mechanical properties. Research has focused on novel routes to carboxylated poly(ether sulfone)s, highlighting the compound's contribution to the development of new materials (Weisse et al., 2001).

Biochemical Research

In biochemical research, derivatives of sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1h-pyrazole-3-carboxylate have been studied for their potential biological activities, including their role as inhibitors of carbonic anhydrase. Such studies are crucial for the development of new therapeutic agents, especially in the treatment of conditions like glaucoma. The synthesis and characterization of novel pyrazole derivatives containing an aryl sulfonate moiety have shown significant promise in this area, with some compounds exhibiting excellent biocidal properties (Kendre et al., 2013).

Safety And Hazards

According to the Safety Data Sheet, Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1h-pyrazole-3-carboxylate does not meet the criteria for classification in accordance with Regulation No 1272/2008/EC .

properties

IUPAC Name

sodium;5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O6S.Na/c13-9-5-8(10(14)15)11-12(9)6-1-3-7(4-2-6)19(16,17)18;/h1-4H,5H2,(H,14,15)(H,16,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVXGVBBXSOYNO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N2NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044684
Record name Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1h-pyrazole-3-carboxylate

CAS RN

52126-51-9
Record name Pyrazolone T monosodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052126519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium hydrogen 4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.417
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1h-pyrazole-3-carboxylate
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Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1h-pyrazole-3-carboxylate
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Sodium 5-oxo-1-(4-sulfophenyl)-4,5-dihydro-1h-pyrazole-3-carboxylate

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